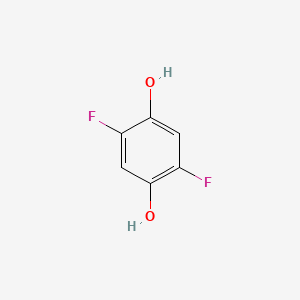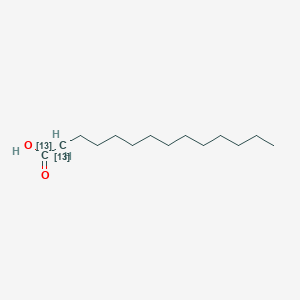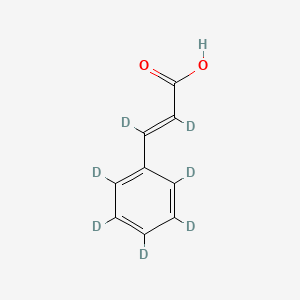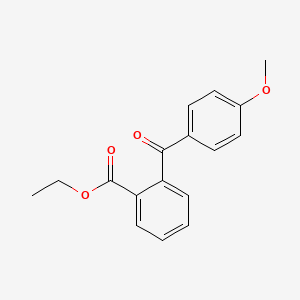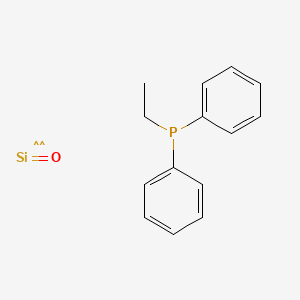![molecular formula C11H14N2 B1611893 N-Methyl-N-[(1-Methyl-1H-indol-6-yl)methyl]amin CAS No. 884507-20-4](/img/structure/B1611893.png)
N-Methyl-N-[(1-Methyl-1H-indol-6-yl)methyl]amin
Übersicht
Beschreibung
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine, also known as MMAI, is a psychoactive compound that belongs to the family of tryptamines. It is a potent serotonin agonist and has been found to have various biochemical and physiological effects. MMAI has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary target of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of the mitotic spindle, which is essential for cell division . As a result, the compound can arrest cells in the G2/M phase of the cell cycle .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. It disrupts the normal functioning of microtubules, which are involved in various cellular processes, including maintenance of cell shape, intracellular transport, and chromosome segregation during cell division .
Result of Action
The compound’s action results in the induction of cell apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting cell division, N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine can effectively inhibit the proliferation of cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine has several advantages for lab experiments. It is a potent serotonin agonist and can be used to study the effects of serotonin on the brain. N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine is also relatively stable and can be stored for extended periods. However, N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine has limitations for lab experiments as it is a controlled substance and requires special permits for use.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine. One potential direction is the development of new therapeutic applications for N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine. It has shown promise in the treatment of various neurological disorders and could be further studied for its potential use in these conditions. Another future direction is the study of the long-term effects of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine on the brain. It is important to understand the potential risks associated with the use of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine before it can be considered for therapeutic use. Finally, the synthesis of new analogs of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine could be explored to improve its potency and selectivity for specific serotonin receptors.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indol-Derivate, wie z. B. N-Methyl-N-[(1-Methyl-1H-indol-6-yl)methyl]amin, wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Sie weisen Eigenschaften auf, die das Wachstum von Krebszellen hemmen können und bei der Entwicklung von Chemotherapeutika eingesetzt werden können .
Antimikrobielle Anwendungen
Der Indol-Rest ist bekannt für seine antimikrobiellen Eigenschaften. Untersuchungen haben gezeigt, dass Verbindungen wie this compound gegen eine Vielzahl von Mikroben wirksam sein können und einen Weg für die Entwicklung neuer Antibiotika bieten .
Behandlung neurologischer Erkrankungen
Indol-Derivate werden auf ihre neuroprotektiven Wirkungen untersucht. Sie können eine Rolle bei der Behandlung neurologischer Erkrankungen spielen, indem sie Nervenzellen vor Schäden oder Degeneration schützen .
Synthese heterocyclischer Verbindungen
Diese Verbindung wird in Mehrkomponentenreaktionen zur Synthese verschiedener heterocyclischer Verbindungen verwendet. Diese Reaktionen sind wertvoll für die Herstellung komplexer Moleküle mit potenziellen pharmazeutischen Anwendungen .
Arzneimittelentwicklung
This compound dient als Gerüst für die Entwicklung von Medikamenten. Sein Indol-Kern ist ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen, die so konzipiert sind, dass sie mit mehreren Rezeptoren interagieren, um verschiedene Krankheiten zu behandeln .
Organische Synthese
Als pharmazeutischer Wirkstoff wird diese Verbindung in der organischen Synthese eingesetzt, insbesondere in Suzuki-Miyaura-Kupplungsreaktionen, um eine große Bandbreite an organischen Produkten zu erzeugen .
Biologische Forschung
Die Indolstruktur ist in der Zellbiologie von Bedeutung. Sie wird in der biologischen Forschung verwendet, um Zellmechanismen zu verstehen und Verbindungen zu entwickeln, die biologische Pfade beeinflussen können .
Grüne Chemie
Indol-Derivate sind auch im Bereich der grünen Chemie wichtig. Sie werden zur Entwicklung umweltfreundlicher Synthesemethoden und Katalysen eingesetzt, wodurch die Umweltbelastung chemischer Prozesse reduziert wird .
Eigenschaften
IUPAC Name |
N-methyl-1-(1-methylindol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-9-3-4-10-5-6-13(2)11(10)7-9/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIDITAYVOGYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594528 | |
| Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-20-4 | |
| Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



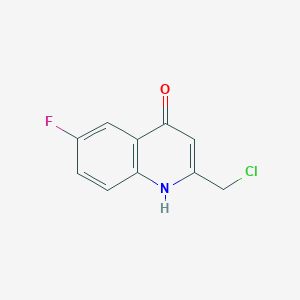
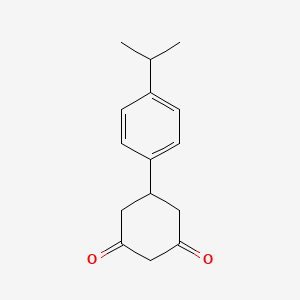
![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)

